molecular formula C11H17NO B8716336 2-METHYL-3-T-BUTOXYANILINE

2-METHYL-3-T-BUTOXYANILINE

Cat. No.: B8716336
M. Wt: 179.26 g/mol
InChI Key: XZWOVHUQNWROIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-3-T-BUTOXYANILINE is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a methyl group and a tert-butoxy group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-METHYL-3-T-BUTOXYANILINE can be synthesized through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a tert-butoxy group. Another method includes the reduction of the corresponding nitro compound. The reaction conditions typically involve the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound. This method is efficient and scalable, making it suitable for large-scale production. The use of palladium or platinum catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-T-BUTOXYANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-METHYL-3-T-BUTOXYANILINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-METHYL-3-T-BUTOXYANILINE involves its interaction with various molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. This interaction can influence the activity of enzymes, ion channels, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-tert-butylaniline
  • 2-Methyl-3-tert-butoxyphenol
  • 2-Methyl-3-tert-butoxybenzene

Uniqueness

2-METHYL-3-T-BUTOXYANILINE is unique due to the presence of both a methyl group and a tert-butoxy group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C11H17NO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,12H2,1-4H3

InChI Key

XZWOVHUQNWROIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-tert-butoxynitrobenzene K3 (1.31 g; 6.26 mmol) in absolute ethanol (30 mL) was added 10% Pd/C catalyst (130 mg). The solution was hydrogenated under a hydrogen filled balloon at atmospheric pressure and room temperature for 63 h. The reaction mixture was filtered through a Celite pad, rinsed with absolute EtOH and evaporated to dryness to provide 2-methyl-3-tert-butoxyaniline K4 (1.1 g; 6.14 mmol; 98% yield). M.S. 180 (M+H)+. Homogeneity by HPLC (TFA) @ 220 nm: 96%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.